(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid
Description
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid characterized by a methyl-substituted oxetane ring conjugated to the prop-2-enoic acid backbone. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol (calculated from IUPAC name and standard atomic weights). The oxetane moiety introduces steric and electronic effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical and materials science research as a building block for drug candidates or functional polymers due to its rigid oxetane ring, which can enhance metabolic stability and solubility compared to linear substituents .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H10O3/c1-7(4-10-5-7)3-2-6(8)9/h2-3H,4-5H2,1H3,(H,8,9)/b3-2+ |
InChI Key |
HGRIEJSTTLPMRU-NSCUHMNNSA-N |
Isomeric SMILES |
CC1(COC1)/C=C/C(=O)O |
Canonical SMILES |
CC1(COC1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid typically involves the formation of the oxetane ring followed by the introduction of the propenoic acid group. One common method involves the cyclization of a suitable precursor to form the oxetane ring, followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to its corresponding alcohol.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized oxetane derivatives, reduced alcohols, and various substituted oxetane compounds.
Scientific Research Applications
(2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, leading to various biological effects. The propenoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substitutents
Compounds with aromatic substituents on the prop-2-enoic acid backbone exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and stability but reduce solubility.
- Hydroxyl groups (caffeic/ferulic acids) enhance hydrogen bonding and antioxidant activity .
- The methyloxetane group in the target compound provides a balance between rigidity and solubility, absent in purely aromatic analogs.
Heterocyclic Derivatives
Heterocyclic substituents modulate electronic properties and binding affinity:
Key Observations :
Key Observations :
- Carbamoyl groups () introduce hydrogen-bonding capacity, useful in kinase inhibitors.
- Sulfated derivatives () highlight metabolic pathways, contrasting with the target compound’s synthetic stability.
- Esterification () improves membrane permeability but reduces acidity.
Research Findings and Trends
- Synthetic Utility: The methyloxetane group in (2E)-3-(3-methyloxetan-3-yl)prop-2-enoic acid is less sterically hindered than bicyclic systems (e.g., benzodioxol in ), enabling easier derivatization.
- Biological Activity : While natural analogs like ferulic acid exhibit antioxidant properties, synthetic derivatives with oxetane or fluorinated groups () are prioritized in drug discovery for improved pharmacokinetics.
- Crystallography : Hydrogen-bonding patterns in analogs (e.g., oxazole derivative ) differ significantly from the target compound, as oxetane’s tetrahedral geometry disrupts planar aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
